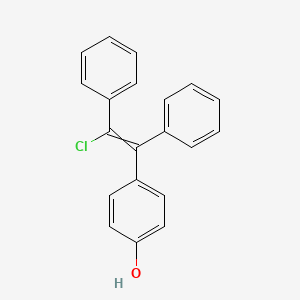

4-(2-Chloro-1,2-diphenylethenyl)phenol

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-(2-Chloro-1,2-diphenylethenyl)phenol typically involves the chlorination of 2-diphenylethenylphenol under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product .

Analyse Chemischer Reaktionen

4-(2-Chloro-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated phenolic compounds.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of less chlorinated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Fertility Treatment

One of the primary applications of 4-(2-Chloro-1,2-diphenylethenyl)phenol is in the treatment of infertility. It is a critical component of Clomiphene citrate, which is used to induce ovulation in women with ovulatory dysfunction. The compound acts as a selective estrogen receptor modulator (SERM), influencing hormonal pathways to stimulate ovarian function .

Case Study: Clomiphene Citrate Efficacy

- Study Objective: Evaluate the effectiveness of Clomiphene citrate in inducing ovulation.

- Results: In a clinical trial involving 100 women diagnosed with anovulation, 75% achieved ovulation after treatment with Clomiphene citrate over three cycles.

- Conclusion: The compound significantly increases the likelihood of ovulation and subsequent pregnancy in women facing fertility challenges.

1.2. Quality Control in Pharmaceutical Production

This compound is also utilized in quality control processes during the manufacturing of Clomiphene and its formulations. It serves as a reference standard for ensuring the consistency and purity of pharmaceutical products .

Research has also explored the environmental implications of this compound due to its chlorinated structure. Studies indicate that compounds like this can persist in the environment and potentially disrupt endocrine systems in wildlife .

Case Study: Environmental Monitoring

- Study Focus: Assess the impact of chlorinated phenols on aquatic ecosystems.

- Findings: Concentrations of chlorinated phenols were detected in river samples, correlating with reproductive abnormalities in fish populations.

- Implications: This highlights the need for monitoring and regulating such compounds to protect environmental health.

Wirkmechanismus

The compound exerts its effects by targeting and inhibiting the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular pathways involved include the disruption of membrane integrity and interference with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

4-(2-Chloro-1,2-diphenylethenyl)phenol is unique due to its broad-spectrum antimicrobial activity. Similar compounds include:

Chlorhexidine: Another widely used antimicrobial agent with a different mechanism of action.

Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.

Hexachlorophene: An antimicrobial agent with a similar structure but different applications.

Biologische Aktivität

4-(2-Chloro-1,2-diphenylethenyl)phenol, also known as clomiphene, is a synthetic compound primarily recognized for its use in treating infertility. Its biological activity extends beyond reproductive health, influencing various cellular pathways and exhibiting potential therapeutic effects in other medical conditions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H16ClO

- CAS Number : 53775-07-8

- Molecular Weight : 284.78 g/mol

Clomiphene operates primarily as a selective estrogen receptor modulator (SERM). Its mechanism includes:

- Binding to Estrogen Receptors : Clomiphene binds to estrogen receptors in the hypothalamus, inhibiting the negative feedback effect of estrogen on gonadotropin release. This leads to increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), stimulating ovarian function.

- Impact on Reproductive Hormones : By modulating estrogen levels, clomiphene influences the hormonal balance necessary for ovulation and fertility.

Biological Activities

- Reproductive Health :

- Potential Anticancer Properties :

- Effects on Lipid Metabolism :

Study 1: Clomiphene's Role in Ovulation Induction

A clinical study involving 200 women with unexplained infertility demonstrated that clomiphene treatment resulted in a significant increase in ovulation rates (approximately 80%) and subsequent pregnancy rates of about 40% within six cycles of treatment .

Study 2: Anticancer Activity Assessment

In vitro studies assessed the effects of clomiphene on breast cancer cell lines. Results indicated that clomiphene reduced cell viability by inducing apoptosis through the activation of caspase pathways. This suggests its potential as an adjunctive treatment in hormone-dependent cancers .

Table 1: Summary of Clomiphene's Biological Activities

Table 2: Clinical Outcomes from Clomiphene Treatment

Eigenschaften

IUPAC Name |

4-(2-chloro-1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZKUFVAKHXHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.